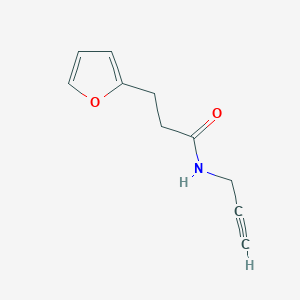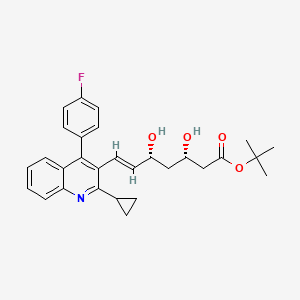
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a propenoic acid moiety attached to a hydroxy and methylphenyl group, with an ethyl ester functional group. The (Z)- configuration indicates the specific geometric isomerism of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is performed in a continuous flow system, which allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 3-oxo-3-(2-methylphenyl)-2-propenoic acid.
Reduction: 3-hydroxy-3-(2-methylphenyl)propanoic acid.
Substitution: 3-hydroxy-3-(2-methylphenyl)-2-propenoic acid.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in conjugation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester:
2-Propenoic acid, 3-(4-hydroxyphenyl)-, ethyl ester: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.
Uniqueness
2-Propenoic acid, 3-hydroxy-3-(2-methylphenyl)-, ethyl ester, (Z)- is unique due to its specific (Z)-configuration and the presence of a hydroxy group at the 3-position. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2/h4-8,13H,3H2,1-2H3/b11-8- |
Clave InChI |
VBWVGLARYHZIAZ-FLIBITNWSA-N |
SMILES isomérico |
CCOC(=O)/C=C(/C1=CC=CC=C1C)\O |
SMILES canónico |
CCOC(=O)C=C(C1=CC=CC=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)






![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)

![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)



![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
